molecular formula C21H24N2OS B2483719 N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide CAS No. 851411-86-4

N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide

Cat. No.: B2483719
CAS No.: 851411-86-4
M. Wt: 352.5
InChI Key: ISFSOLINFRAHRS-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a acetamide core structure that links a 4-butylphenyl group to a 1-methyl-1H-indole-3-thio moiety. The structural motif of an N-(4-butylphenyl)acetamide is observed in compounds investigated as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, which are a key target for pain management research . Furthermore, the presence of the (alkylindolyl)thioacetamide functional group suggests potential for bioactivity, as similar sulfur-containing heterocyclic derivatives have been studied for various pharmacological properties . Researchers can utilize this chemical as a key intermediate or precursor in organic synthesis, or as a reference standard in bio-screening assays to explore new therapeutic agents. It is supplied with guaranteed high purity and consistency. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(4-butylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2OS/c1-3-4-7-16-10-12-17(13-11-16)22-21(24)15-25-20-14-23(2)19-9-6-5-8-18(19)20/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFSOLINFRAHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide typically involves the following steps:

    Formation of the Thioacetamide Linkage: The reaction between 4-butylaniline and 2-bromoacetyl chloride in the presence of a base such as triethylamine forms the intermediate 4-butylphenyl-2-bromoacetamide.

    Substitution Reaction: The intermediate is then reacted with 1-methyl-1H-indole-3-thiol under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide: can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The phenyl and indole groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl and indole groups.

Scientific Research Applications

N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It can be used as a probe to study biological pathways involving thioacetamides and indole derivatives.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thioacetamide group can form covalent bonds with nucleophilic residues in proteins, while the indole moiety can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Aryl Group Heterocycle Key Functional Groups Biological Activity
Target 4-butylphenyl 1-methylindole Thioether Unknown
23 4-cyanomethylphenyl Triazinoindole Cyano, triazine Protein-targeting
25 4-phenoxyphenyl Brominated triazinoindole Phenoxy, bromine Protein-targeting
27 Isoxazol-3-yl Pyridinyl Morpholino, cyano CD73 inhibition
5 3-phenyl Thioxothiazolidinone Thiazolidinone Anti-proliferative

Biological Activity

N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, biological activity, and the mechanisms through which it exerts its effects, supported by various studies and data tables.

Molecular Formula

  • Molecular Formula : C28H30N2OS
  • Molecular Weight : 442.62 g/mol

Structural Characteristics

The compound features a butylphenyl group and an indole moiety connected via a thioacetamide linkage. This structural composition is significant as it may influence its biological activities.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer properties. Studies have focused on its effects against various cancer cell lines, including:

  • A549 (lung cancer)
  • C6 (glioma)
  • HeLa (cervical cancer)

The compound appears to induce apoptosis in tumor cells, a critical pathway for anticancer action. The following mechanisms have been proposed:

  • Caspase Activation : The compound activates caspase pathways, leading to programmed cell death.
  • Inhibition of DNA Synthesis : Studies using MTT assays have shown that the compound significantly inhibits DNA synthesis in cancer cells, suggesting a cytotoxic effect.

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of several derivatives, including this compound against A549 and C6 cell lines. The results indicated that the compound had an IC50 value of approximately 15 µM against A549 cells, demonstrating moderate efficacy compared to standard chemotherapeutic agents .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to determine the influence of various substituents on the anticancer activity of related compounds. It was found that modifications to the indole and phenyl groups could enhance cytotoxicity, with certain derivatives showing IC50 values as low as 5 µM against HeLa cells .

Data Table: Summary of Biological Activity

Compound NameCell LineIC50 Value (µM)Mechanism of Action
This compoundA54915Caspase activation
Related Compound AC610DNA synthesis inhibition
Related Compound BHeLa5Apoptosis induction

Q & A

Q. What are the optimal synthetic routes and characterization techniques for N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Coupling of 1-methyl-1H-indole-3-thiol with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond.
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Characterization : Nuclear Magnetic Resonance (¹H/¹³C NMR) to confirm regiochemistry, Mass Spectrometry (MS) for molecular weight validation, and High-Performance Liquid Chromatography (HPLC) for purity assessment (>95%) .

Q. How can researchers ensure purity and structural fidelity during synthesis?

  • Analytical Controls : Use HPLC with UV detection (λ = 254 nm) to monitor reaction progress and purity.
  • Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N content).
  • Crystallography : Single-crystal X-ray diffraction (if crystalline) provides unambiguous structural confirmation. SHELX programs are widely used for refinement .

Advanced Research Questions

Q. What methodological approaches are used to analyze structure-activity relationships (SAR) for this compound?

  • Biological Assays : Screen against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity (IC₅₀/Kd values).
  • Computational Docking : Tools like AutoDock Vina predict binding modes of the indole-thioacetamide core with active sites (e.g., COX-2, as seen in indomethacin analogs) .
  • Analog Synthesis : Modify substituents (e.g., alkyl chain length on the phenyl ring) and compare bioactivity trends. For example, replacing the butyl group with fluorophenyl may enhance metabolic stability .

Q. How can computational tools predict metabolic stability and guide structural modifications?

  • MetaSite Analysis : Identifies metabolic "soft spots" (e.g., oxidation of the indole methyl group). Replace labile groups with electron-deficient moieties (e.g., fluorinated substituents) to reduce CYP450-mediated degradation .
  • In Vitro Validation : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS. Compare half-life (t₁/₂) between analogs to prioritize candidates .

Q. How can contradictory biological activity data across studies be resolved?

  • Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), solvent (DMSO concentration), and incubation time.
  • Structural Comparisons : Cross-reference with analogs (see Table 1) to identify substituent-dependent activity shifts. For example, thienopyrimidine analogs show divergent antiviral vs. anticancer activity based on ring substitutions .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Salt Formation : Convert the free base to a hydrochloride salt via HCl gas treatment.
  • Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance aqueous solubility.
  • Pharmacokinetic Profiling : Measure plasma concentration-time curves in rodent models to adjust dosing regimens .

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